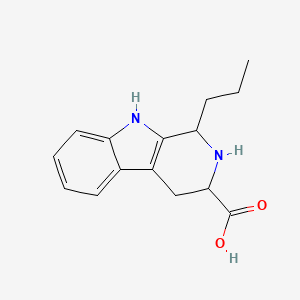
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other related diseases. CFTRinh-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in maintaining the proper hydration and ionic balance of epithelial surfaces throughout the body.
Aplicaciones Científicas De Investigación
Antipathogenic Activity
Research has explored the synthesis and antipathogenic activities of related compounds, highlighting the potential of certain derivatives in developing novel anti-microbial agents with antibiofilm properties. These studies focus on the interaction of these compounds with bacterial cells in both free and adherent states, demonstrating significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Anticancer Agents
Another research domain focuses on the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. These studies evaluate in vitro cytotoxicity against human cancer cell lines, with some compounds showing promising cytotoxicity in ovarian and oral cancers, indicating their potential use in designing new anticancer agents (Vivek Kumar et al., 2009).
Gene Expression Inhibitors
Investigations into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives have revealed their inhibitory effects on transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are crucial for understanding the potential oral bioavailability improvements and the development of therapeutic agents targeting these pathways (M. Palanki et al., 2000).
Molecular Interaction Studies
The synthesis, characterization, and analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, have been conducted. These studies provide insights into the molecular interactions and properties of such compounds, offering a basis for further chemical and biological applications (R. Shukla et al., 2014).
Antiviral Evaluation
Research on N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride has explored their synthesis and antiviral evaluation. These studies assess the biological activity of the compounds against a range of RNA viruses, contributing to the development of new antiviral agents (B. Gabrielsen et al., 1992).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-9-3-4-11(7-10(9)2)20-16-15(22-24-23-16)17(25)21-12-5-6-14(19)13(18)8-12/h3-8,15-16,20,22-24H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSIDXPMRLRLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2731099.png)

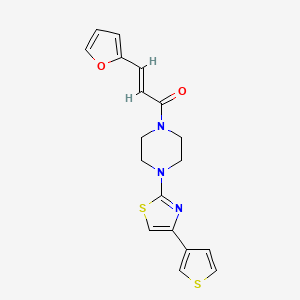
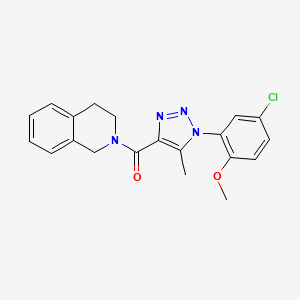
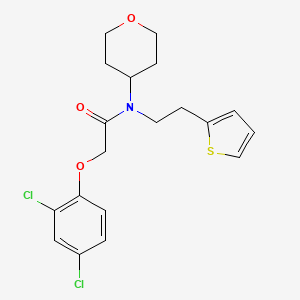

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731108.png)
![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)
![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2731115.png)
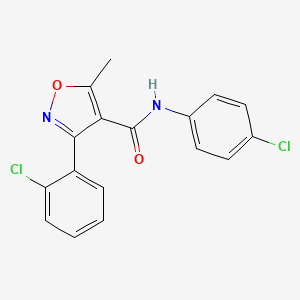
![4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2731118.png)
